(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Catalog No.
S3247186
CAS No.
55325-50-3
M.F
C9H11NO3
M. Wt
181.191
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

CAS Number

55325-50-3

Product Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

181.191

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1

InChI Key

RZARFIRJROUVLM-YUMQZZPRSA-N

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N

Solubility

not available
  • Origin: The specific origin of this compound in nature is not documented in readily available scientific literature. However, considering its structure, it could be synthesized from naturally occurring amino acids like phenylalanine.
  • Significance: Limited information exists on the specific use of this molecule in scientific research. However, its structure suggests potential applications in various fields:
    • As a chiral building block for the synthesis of more complex molecules with specific spatial arrangements [].
    • As a starting material for modifications to explore the impact of different functional groups on biological activity [].

Molecular Structure Analysis

The key features of the molecule include:

  • A central three-carbon chain (propanoic acid)
  • A phenyl group (benzene ring) attached to the central carbon (C-3)
  • An amino group (NH2) on C-3
  • A hydroxyl group (OH) on C-2
  • Two stereocenters (C-2 and C-3) designated as (2R,3R), indicating a specific spatial arrangement of the attached groups [].

This specific configuration can influence the molecule's interactions with other molecules and its potential biological activity.


Chemical Reactions Analysis

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester [].
  • Amide formation: Reaction with a carboxylic acid to form an amide [].
  • Reduction: The amino group could potentially be reduced to a primary amine (NH2) or an alkyl group depending on the reducing agent used [].

Synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is not documented in readily available scientific literature. However, established methods for synthesizing similar chiral α-amino-β-hydroxy carboxylic acids could be adapted for this specific molecule [].

XLogP3

-2.5

Dates

Modify: 2023-08-19

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